Alanine, dodecyl ester, hydrochloride

Overview

Description

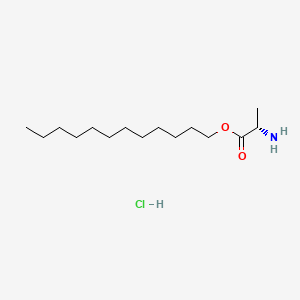

Alanine, dodecyl ester, hydrochloride is a chemical compound with the molecular formula C15H32ClNO2 and a molecular weight of 293.87308 . It is synthesized from DL-Alanine and 1-Dodecanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester hydrochloride has been described . Another method involves acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to give the corresponding esters in high yields . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, D-Alanine, N-(4-butylbenzoyl)-, dodecyl ester has a molecular weight of 417.6245 .Chemical Reactions Analysis

Amino acids, such as alanine, can act as both an acid and a base due to their structure . They are involved in sugar and acid metabolism, increase immunity, and provide energy for muscle tissue, brain, and the central nervous system .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications

Micellar Effects in Poly-β-Alanine Synthesis

Alanine dodecyl ester hydrochloride has been researched in the context of micellar effects on poly-β-alanine synthesis. S-Dodecyl esters of β-alanine were reacted in water to give poly-β-alanine, where the specific acceleration of the polycondensation reaction was explained by the micellar effect for higher alkyl esters (Kawabata & Kinoshita, 1975).

Pharmaceutical Excipient Applications

Dodecyl betainate, which degrades into products including dodecanol and betaine hydrochloride, has been studied for its phase behavior and hemolytic activity. This is relevant to the utilization of dodecyl betainate as a pharmaceutical excipient, particularly in its interaction with phosphatidyl choline in water, forming a self-dispersing solution (Lundberg et al., 2004).

Organogel Formation

N-(4-n-alkyloxybenzoyl)-L-alanine amphiphiles, including ones with dodecyl chains, were found to form thermoreversible gels in organic solvents. These gels displayed birefringence and the gelation process was influenced by hydrogen bonding and π-π interactions (Patra, Pal & Dey, 2010).

Supramolecular Organization

The self-assembly, supramolecular organization, and phase behavior of L-alanine alkyl ester hydrochlorides, including those with dodecyl chains, were analyzed. These compounds demonstrated potential for use in DNA therapeutics due to their ability to form strong complexes with DNA (Sivaramakrishna & Swamy, 2015).

Antimicrobial Applications

D-alanine dodecyl ester was studied as part of d-amino acid-based surfactants for their antimicrobial activity. These surfactants showed potential as new antimicrobial agents against multidrug-resistant pathogens (Shim et al., 2022).

Chiral Dopant in Liquid Crystals

The decyl ester hydrochloride of alanine was explored as a chiral dopant in amphiphilic cholesteric liquid crystal formation, demonstrating the potential in liquid crystal technology (Radley, Mclay & Gicquel, 1997).

Transdermal Drug Delivery

Amino acid ester hydrochlorides, including L-proline dodecyl ester hydrochloride, were investigated as novel ionic liquids for skin permeation enhancement, indicating potential applications in transdermal drug delivery systems (Zheng et al., 2020).

Mechanism of Action

L-Alanine, a non-essential amino acid, occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . Combining d-amino acid-based surfactants with nanoparticles can enhance their antibacterial properties, potentially making them valuable new agents against multidrug-resistant bacteria .

Safety and Hazards

Future Directions

Research is ongoing into the use of d-amino acid-based surfactants and their nanocomposites with nanoparticles as antimicrobial agents against multidrug-resistant pathogens . Additionally, photoluminescent supramolecular gels derived from phenylenediamine hydrochlorides are being investigated for potential applications .

properties

IUPAC Name |

dodecyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMIBZYOJHWNND-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958638 | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alanine, dodecyl ester, hydrochloride | |

CAS RN |

37571-91-8 | |

| Record name | Alanine, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)